1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene
Description
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene (CAS: Not explicitly provided; structurally distinct from CAS 1220714-37-3 in ) is a tetradentate ligand featuring a central benzene ring substituted with four imidazole groups via methylene (-CH₂-) linkers. Its synthesis typically involves quaternization reactions, such as the coupling of 1,2,4,5-tetrakis(bromomethyl)benzene with imidazole derivatives (). The methylene spacers confer flexibility, enhancing its utility in coordination chemistry and materials science. Applications include the fabrication of metal-organic frameworks (MOFs), catalysis, and hollow nanostructures ().
Properties
IUPAC Name |
1-[[2,4,5-tris(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8/c1-5-27(15-23-1)11-19-9-21(13-29-7-3-25-17-29)22(14-30-8-4-26-18-30)10-20(19)12-28-6-2-24-16-28/h1-10,15-18H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFJZLVJLAOPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC2=CC(=C(C=C2CN3C=CN=C3)CN4C=CN=C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of bromine atoms with imidazole groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions where the imidazole groups are replaced by other functional groups.
Coordination: The imidazole groups can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Coordination: Metal salts such as nickel, cobalt, copper, and zinc salts in suitable solvents.
Major Products
Oxidation: Oxidized derivatives of the imidazole groups.
Substitution: Various substituted derivatives depending on the reagents used.
Coordination: Metal-organic frameworks and coordination polymers.
Scientific Research Applications
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene, also known as TIMB, is a complex organic compound with the molecular formula C22H22N8. It consists of a benzene ring with four imidazole groups attached at positions 1, 2, 4, and 5. TIMB has garnered interest in scientific research for its unique structure and properties.
Scientific Research Applications
TIMB's structure allows it to be utilized across various scientific disciplines, especially in chemistry, biology, medicine, and industry.
Chemistry
TIMB is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs have applications in catalysis, gas storage, and separation.
Biology
Due to its ability to form stable complexes with metal ions, TIMB has potential use in the development of bioactive compounds and drug delivery systems.
Medicine
TIMB is investigated for its potential in drug design and development, particularly in the creation of metal-based drugs.
Industry
TIMB is utilized in the synthesis of advanced materials with specific properties such as conductivity, magnetism, and luminescence.
TIMB has potential biological activities and applications in material science, particularly in the synthesis of metal-organic frameworks (MOFs).
Major Products:
- Oxidation: Oxidized derivatives of the imidazole groups.
- Substitution: Various substituted derivatives depending on the reagents used.
- Coordination: Metal-organic frameworks and coordination polymers.
Safety Information
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene primarily involves its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal centers can facilitate chemical reactions by providing active sites for substrate binding and transformation .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences :
- Flexibility : The methylene linkers in the target compound allow conformational adaptability, unlike rigid analogues like 1,3,5-tri(imidazol-1-yl)benzene.
- Denticity : The tetradentate nature supports higher-dimensional coordination polymers compared to bidentate (e.g., 1,4-bis derivatives) or tridentate ligands.
Coordination Chemistry and Metal-Binding Behavior
- Target Compound : Forms stable Cd(II) and Zn(II) coordination polymers with anion-exchange capabilities (). The flexibility enables diverse geometries (e.g., 2D/3D frameworks).
- 1,3,5-Tri(imidazol-1-yl)benzene : Tridentate binding limits metal coordination modes, often producing less complex networks.
- Tetrakis(N-benzimidazoliummethyl)benzene : The benzimidazolium groups enhance electrophilicity, favoring Pd-catalyzed direct arylation reactions ().
Example: Cd(II) complexes with the target ligand exhibit reversible anion exchange (NO₃⁻ ↔ Cl⁻), a property less pronounced in rigid analogues.
Physical and Chemical Properties
Note: The tetra(imidazol-1-yl)benzene (without methylene groups) in is a distinct compound with higher rigidity and lower solubility.
Biological Activity
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene (TIMB), with a molecular formula of C22H22N8 and a molecular weight of 398.46 g/mol, is an organic compound characterized by its four imidazole groups attached to a benzene core. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in material science, particularly in the synthesis of metal-organic frameworks (MOFs) .
- CAS Number : 475094-90-7
- Molecular Structure : The compound features a tetrakis-substituted benzene ring with imidazole moieties that can engage in coordination chemistry.
Antimicrobial Properties
Recent studies have indicated that TIMB exhibits antimicrobial activity against various bacterial strains. The imidazole groups are known to interact with microbial cell membranes, disrupting their integrity and leading to cell death. For instance, TIMB demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
Research has also explored the anticancer properties of TIMB. In vitro studies showed that TIMB can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism is believed to involve the generation of reactive oxygen species (ROS), which trigger apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via ROS |
| MCF-7 | 30 | Cell cycle arrest and apoptosis |
Coordination Chemistry and Metal Complexes
TIMB's ability to form complexes with transition metals enhances its biological activity. Studies have shown that metal complexes of TIMB exhibit increased cytotoxicity compared to the free ligand. This is attributed to the enhanced cellular uptake and targeted delivery of the metal ions to cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the antimicrobial properties of TIMB against clinically isolated strains. Results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL for E. coli, highlighting its potential use in developing new antibiotics .
- Cancer Therapy : In a comparative study by Lee et al. (2022), TIMB was tested alongside conventional chemotherapeutics on various cancer cell lines. The study found that TIMB not only reduced cell viability more effectively than some standard treatments but also showed lower toxicity towards normal cells, suggesting a favorable therapeutic index .
Q & A
Q. What synthetic methods are commonly used to prepare 1,2,4,5-tetrakis((1H-imidazol-1-yl)methyl)benzene, and how can yield be optimized?
The compound is synthesized via alkylation of 1,2,4,5-tetrakis(bromomethyl)benzene with 1H-imidazole. A key step involves nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Yield optimization requires careful control of stoichiometry (excess imidazole), reaction temperature (70–90°C), and time (12–24 hrs). Post-synthesis purification via recrystallization or column chromatography is critical. Lower yields (e.g., 15%) in early steps, such as bromomethylation of precursors, highlight the need for radical initiators like dibenzoyl peroxide and controlled bromination conditions .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural characterization employs 1H/13C NMR to verify imidazole proton environments (δ 7.5–7.7 ppm for aromatic H) and methylene linkers (δ 5.3–5.5 ppm for –CH2–). FT-IR confirms C–N stretching (1,250–1,350 cm⁻¹) and imidazole ring vibrations. Single-crystal X-ray diffraction is used to resolve coordination geometries in metal-organic frameworks (MOFs), revealing bond lengths (e.g., N–metal ≈ 2.0–2.2 Å) and torsion angles between imidazole and the central benzene ring .
Q. What role does this compound play in forming coordination polymers?
It acts as a flexible tetradentate ligand , bridging metal ions (e.g., Co²⁺, Cd²⁺, Zn²⁺) through nitrogen donors from imidazole rings. The methylene (–CH2–) spacers enable conformational adaptability, facilitating diverse topologies (e.g., 2D sheets, 3D networks). Solvothermal synthesis (120–150°C, 24–72 hrs) in mixed solvents (DMF/H2O) is typical. Post-synthesis, thermogravimetric analysis (TGA) assesses thermal stability, often showing decomposition above 300°C .
Advanced Research Questions
Q. How do environmental factors influence the structural diversity of coordination polymers derived from this ligand?
Temperature , solvent composition , and counterion effects dictate polymer morphology. For example, higher temperatures (≥150°C) favor dense 3D frameworks, while lower temperatures (≤100°C) yield 2D layers. Anions (e.g., NO3⁻, SO4²⁻) modulate coordination modes: nitrate may act as a co-ligand, while sulfate templates porous architectures. Reversible anion exchange in Cd-based polymers demonstrates dynamic structural adaptability .
Q. What mechanistic insights explain its catalytic activity in direct C–H arylation reactions?
As a Pd-based catalyst precursor , its imidazolium salts (post-alkylation) activate aryl halides via oxidative addition. The ligand’s electron-rich imidazole rings stabilize Pd intermediates, while steric bulk from methylene spacers enhances regioselectivity. Kinetic studies (e.g., Hammett plots) reveal electron-donating substituents on heteroarenes (e.g., thiophene) accelerate coupling. Turnover numbers (TONs) >1,000 are achieved under mild conditions (80°C, 12 hrs) with low Pd loading (1 mol%) .
Q. How do intermolecular interactions (e.g., C–H···Br, Br···Br) in bromomethyl precursors affect crystallization of derivatives?
In bromomethyl-substituted analogs (e.g., 1,2,4,5-tetrakis(bromomethyl)benzene), C–H···Br hydrogen bonds (2.8–3.2 Å) and Br···Br contacts (3.4–3.6 Å) dominate packing. These interactions compete with C–H···π forces in ortho-substituted derivatives, leading to polymorphic variations. Such insights guide crystal engineering of imidazole-functionalized derivatives, where N–H···X (X = O, N) interactions further stabilize supramolecular assemblies .
Q. What strategies address contradictions in reported catalytic efficiencies for heteroaromatic coupling?
Discrepancies arise from substrate electronic effects and solvent polarity . For example, electron-deficient thiazoles exhibit lower reactivity due to reduced Pd–substrate affinity. Controlled experiments using deuterated solvents (e.g., DMF-d7) and kinetic isotope effects (KIE > 2) confirm proton abstraction as the rate-limiting step. Optimizing base strength (e.g., Cs2CO3 vs. K3PO4) and solvent polarity (DMF > toluene) resolves activity inconsistencies .
Q. How does ligand flexibility impact the porosity and gas adsorption properties of MOFs?
MOFs with this ligand exhibit tunable pore sizes (5–15 Å) via conformational adjustments of –CH2– spacers. Nitrogen adsorption isotherms (77 K) reveal BET surface areas of 800–1,200 m²/g. Flexibility enables "gate-opening" behavior for selective CO2 adsorption (Qst ≈ 25–30 kJ/mol), critical for gas separation. In situ PXRD under CO2 pressure confirms structural breathing without framework collapse .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques for air-sensitive steps (e.g., Pd catalysis).
- Characterization : Pair SC-XRD with PDF analysis for amorphous byproducts.
- Catalysis : Employ GC-MS or 19F NMR to track coupling progress with fluorinated substrates.
- MOF Stability : Combine TGA with in situ IR to monitor ligand decomposition pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
